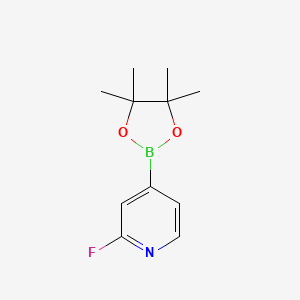

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative with the molecular formula C₁₂H₁₆BFNO₂ (exact mass: 273.11 g/mol). This compound features a fluorine substituent at the 2-position of the pyridine ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry and materials science . The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and stability. The compound is typically a colorless solid with moderate solubility in polar organic solvents (e.g., dichloromethane, ethanol) .

Properties

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLMNCBIXQQRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476681 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-86-0 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine generally follows a transition-metal catalyzed borylation of a halogenated fluoropyridine precursor, most commonly a bromopyridine or chloropyridine derivative. The key step is the installation of the boronic ester group via a palladium- or nickel-catalyzed reaction with bis(pinacolato)diboron.

$$

\text{2-Fluoro-4-halopyridine} + \text{B}2\text{pin}2 \xrightarrow[\text{base}]{\text{Pd or Ni catalyst}} \text{2-Fluoro-4-(pinacolboronate)pyridine}

$$

Detailed Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-Fluoro-4-bromopyridine or 2-fluoro-4-chloropyridine | Commercially available or synthesized via halogenation |

| Borylating agent | Bis(pinacolato)diboron (B2pin2) | Stable, widely used boron source |

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, or Ni-based catalysts | Pd catalysts preferred for higher yields |

| Base | Potassium acetate (KOAc), potassium carbonate (K2CO3) | Facilitates transmetalation step |

| Solvent | 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) | Anhydrous solvents improve yield |

| Temperature | 80–100 °C | Elevated temperature promotes reaction |

| Reaction time | 12–24 hours | Monitored by TLC or HPLC |

Representative Procedure

- In a dry reaction vessel under inert atmosphere (argon or nitrogen), 2-fluoro-4-bromopyridine (1 equiv) is combined with bis(pinacolato)diboron (1.2 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (2–5 mol%).

- Anhydrous 1,4-dioxane is added as solvent.

- The mixture is heated at 90 °C for 16 hours with stirring.

- After completion (monitored by TLC or LC-MS), the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude product is purified by column chromatography or recrystallization to yield this compound as a white to pale yellow solid.

Research Findings and Optimization

Catalyst and Base Effects

- Pd(dppf)Cl2 has been shown to provide higher yields and cleaner reactions compared to Pd(PPh3)4 due to better stability and ligand effects.

- Potassium acetate is preferred over stronger bases like potassium tert-butoxide to avoid deborylation or side reactions.

- Nickel catalysts can be used but often require higher temperatures and longer reaction times.

Solvent Influence

- Polar aprotic solvents such as DMF and THF improve solubility of reagents and catalyst activity.

- 1,4-Dioxane is commonly used due to its high boiling point and compatibility with the catalyst system.

Scale-Up Considerations

- Continuous flow reactors have been explored to improve heat and mass transfer, leading to better control over reaction parameters and higher reproducibility.

- Automated systems reduce batch-to-batch variability and improve safety when handling reactive intermediates.

Data Table: Summary of Preparation Parameters and Yields

| Entry | Halopyridine Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-4-bromopyridine | Pd(dppf)Cl2 (3 mol%) | KOAc | 1,4-Dioxane | 90 | 16 | 85–90 | Standard conditions |

| 2 | 2-Fluoro-4-chloropyridine | Pd(PPh3)4 (5 mol%) | KOAc | THF | 100 | 24 | 70–75 | Longer time, lower yield |

| 3 | 2-Fluoro-4-bromopyridine | NiCl2(dppp) (5 mol%) | K2CO3 | DMF | 100 | 24 | 65–70 | Ni catalyst, harsher conditions |

| 4 | 2-Fluoro-4-bromopyridine | Pd(dppf)Cl2 (2 mol%) | KOAc | 1,4-Dioxane | 90 | 12 | 88 | Optimized for scale-up |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Biaryls: Formed through Suzuki-Miyaura coupling.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : The compound serves as a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides or pseudohalides. The presence of the dioxaborolane moiety enhances the reactivity of the compound, facilitating the synthesis of complex organic molecules .

Building Block for Complex Molecules : Its ability to participate in various coupling reactions makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals. Researchers have successfully used it to develop new compounds with potential biological activity .

Pharmaceutical Development

Drug Discovery : In pharmaceutical chemistry, 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized to synthesize intermediates that are crucial for developing new drugs. Its incorporation into drug design can enhance the pharmacokinetic properties of pharmaceutical candidates by improving solubility and bioavailability .

Targeted Synthesis : The compound's reactivity allows for the targeted synthesis of bioactive molecules. For example, it has been used to create novel inhibitors for various biological targets through strategic modifications that enhance efficacy and selectivity .

Material Science

Polymer Development : In material science, this compound is employed in the synthesis of advanced materials. It contributes to the development of polymers with improved electrical properties and thermal stability. The incorporation of boron-containing units can enhance the mechanical properties of these materials, making them suitable for applications in electronics and coatings .

Nanomaterials : Research has indicated that derivatives of this compound can be used in creating nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and energy storage devices .

Agricultural Chemistry

Agrochemical Formulations : The compound plays a role in developing agrochemicals such as pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it a valuable component in formulating products that target specific pests or diseases while minimizing environmental impact .

Sustainable Practices : By improving the effectiveness of agrochemicals at lower concentrations, this compound supports sustainable agricultural practices by reducing chemical usage and associated environmental risks .

Analytical Chemistry

Detection Methods : In analytical chemistry, this compound is utilized to improve detection methods for various analytes. Its unique chemical properties allow for enhanced sensitivity and specificity in analytical techniques such as chromatography and mass spectrometry .

Quality Control : The compound aids in quality control processes by serving as a standard reference material for calibrating analytical instruments. This ensures accurate quantification of active ingredients in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves:

Activation of the Boronic Ester: The boronic ester group is activated by a base, forming a boronate complex.

Transmetalation: The activated boronate complex undergoes transmetalation with a palladium catalyst.

Reductive Elimination: The final step involves reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural analogs of the target compound, focusing on substituent position, electronic effects, and applications:

Reactivity and Stability

- Electronic Effects : The fluorine substituent at the 2-position (para to the boronate group) deactivates the pyridine ring, reducing reactivity toward electrophilic substitution but enhancing stability in storage . In contrast, trifluoromethyl-substituted analogs (e.g., 2-CF₃, 4-boronate) exhibit greater oxidative stability due to the strong electron-withdrawing nature of CF₃ .

- Suzuki-Miyaura Coupling : The target compound’s 4-boronate position facilitates coupling with aryl halides at the 4-position of pyridine. Comparatively, 3-fluoro-4-boronate analogs may exhibit lower coupling efficiency due to steric clashes .

- Hydrolytic Stability : Boronate esters with electron-withdrawing groups (e.g., CF₃, F) demonstrate slower hydrolysis rates in aqueous environments compared to alkyl-substituted variants .

Biological Activity

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring substituted with a fluorine atom and a dioxaborolane moiety. The molecular formula is , and it has a molecular weight of approximately 273.09 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances lipophilicity and can influence binding affinity to biological targets. The dioxaborolane group is known for its role in cross-coupling reactions in organic synthesis and may also facilitate interactions with biomolecules.

Pharmacological Profiles

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against breast cancer cell lines MCF-7 and MDA-MB-231 .

- Anti-inflammatory Effects : In vitro assays have indicated that this compound can reduce pro-inflammatory cytokine production in activated microglial cells. This suggests potential applications in neuroinflammatory conditions .

Toxicity and Safety

Preliminary toxicity assessments have indicated that this compound exhibits low acute toxicity in animal models. In studies where doses were administered up to 2000 mg/kg in mice, no significant adverse effects were observed .

Case Study 1: Anticancer Activity

A study investigated the effects of a series of pyridine derivatives on cancer cell lines. The results showed that one derivative with structural similarities to this compound exhibited potent anticancer activity with an IC50 value of 9 μM against MDA-MB-231 cells. This finding highlights the potential of this class of compounds as anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another study focused on neuroinflammation, compounds derived from the dioxaborolane framework were tested for their ability to modulate inflammatory responses in BV2 microglial cells. The results indicated a significant reduction in IL-6 and TNF-alpha production upon treatment with these compounds . This suggests that modifications to the dioxaborolane structure could lead to new anti-inflammatory drugs.

Data Tables

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, KOAc | 75–85 | ≥98% |

| Direct C–H Borylation | [Ir(COD)OMe]₂, dtbpy | 60–70 | ≥95% |

Basic: What spectroscopic techniques confirm the structure of this compound?

Key techniques include:

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester .

- ¹⁹F NMR : A singlet near δ -110 to -115 ppm indicates the fluorine substituent .

- X-ray Crystallography : Resolve bond lengths (B–O ~1.36 Å, B–C ~1.57 Å) and verify substitution patterns using programs like SHELXL or OLEX2 .

- High-Resolution Mass Spectrometry (HRMS) : Match the exact mass (calculated for C₁₁H₁₅BFNO₂: 223.1179 g/mol) .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies assess:

- Thermodynamic Feasibility : Calculate Gibbs free energy (ΔG) for transmetallation steps in Suzuki-Miyaura coupling .

- Electronic Effects : Fluorine’s electron-withdrawing nature lowers the LUMO energy of the pyridine ring, enhancing electrophilicity at the boron center .

- Steric Maps : Analyze spatial hindrance from the tetramethyl dioxaborolane group to optimize ligand design for catalytic systems .

Advanced: What strategies resolve contradictions in crystallographic data for boron-containing compounds?

- Disorder Modeling : Use SHELXL ’s PART instruction to refine disordered boron-oxygen moieties .

- Twinned Data Refinement : Apply OLEX2 ’s twin refinement module for crystals with pseudo-symmetry .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Example : A study resolved discrepancies in B–O bond lengths by re-refining data with anisotropic displacement parameters for boron .

Basic: How to purify this compound effectively?

- Column Chromatography : Use silica gel with hexane/EtOAc (4:1) for baseline separation of boronate esters.

- Recrystallization : Dissolve in hot toluene, then cool to -20°C for crystalline product (mp: 98–102°C) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) for ≥99% purity .

Advanced: How does fluorine substitution impact electronic properties and reactivity?

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the boron center, accelerating transmetallation in Suzuki couplings .

- Steric Influence : The 2-fluoro group minimally hinders the boron moiety, preserving catalytic activity in Pd-mediated reactions .

- Stability : Fluorine enhances hydrolytic stability compared to non-fluorinated analogs, as shown by kinetic studies in aqueous THF (t₁/₂ > 24 hrs at pH 7) .

Advanced: What are the challenges in characterizing air-sensitive intermediates during synthesis?

- Glovebox Techniques : Handle intermediates under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis .

- Low-Temperature NMR : Acquire ¹¹B NMR spectra at -40°C to stabilize reactive species .

- In Situ IR Monitoring : Track B–O stretching vibrations (~1350 cm⁻¹) to confirm intermediate formation .

Basic: How to validate synthetic yields when scaling up reactions?

- Internal Standards : Add 1,3,5-trimethoxybenzene to reaction mixtures for GC-MS quantification .

- Kinetic Profiling : Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc) and optimize stirring rates for mass transfer in large batches .

Advanced: Can this compound undergo further functionalization via C–H activation?

Yes, directed ortho-borylation is feasible:

- Iridium Catalysis : Use [Ir(OMe)(COD)]₂ with 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) to install a second boronate group at the 5-position .

- Photoredox Methods : Apply Ru(bpy)₃²⁺ under blue light to achieve radical borylation at room temperature .

Basic: What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.